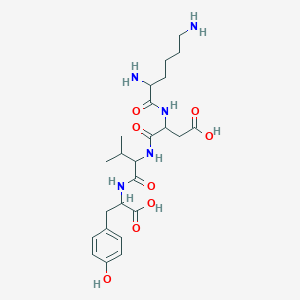

Hydroxypepstatin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

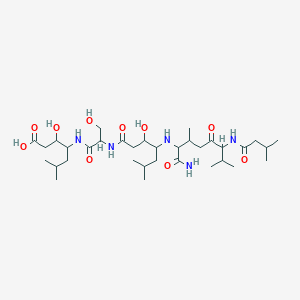

Hydroxypepstatin is a new peptatin produced by Streptomyces. It is a potent inhibitor of aspartyl proteases, which are enzymes that play a crucial role in various biological processes. The compound is known for its ability to inhibit acid proteases with high potency, making it a valuable tool in biochemical research .

Métodos De Preparación

Hydroxypepstatin is synthesized by Streptomyces species. The production involves fermentation processes where the Streptomyces culture is grown under specific conditions to produce the compound. The synthetic route typically involves the incorporation of amino acids and other precursors into the growing peptide chain, followed by purification and isolation of the final product .

Análisis De Reacciones Químicas

Hydroxypepstatin undergoes various chemical reactions, including hydrolysis and peptide bond formation. The compound contains residues of an unusual amino acid, 4-amino-3-hydroxy-6-methylheptanoic acid, which plays a key role in its inhibitory activity. Common reagents used in these reactions include acids and bases for hydrolysis and coupling agents for peptide bond formation. The major products formed from these reactions are typically smaller peptide fragments and amino acids .

Aplicaciones Científicas De Investigación

Hydroxypepstatin is widely used in scientific research due to its potent inhibitory effects on aspartyl proteases It is used in studies investigating enzyme mechanisms, protein purification, and the biological functions of proteasesIn industry, it is used in the production of protease inhibitors and other biochemical tools .

Mecanismo De Acción

Hydroxypepstatin exerts its effects by binding to the active site of aspartyl proteases, thereby inhibiting their activity. The compound’s unique structure, which includes the unusual amino acid 4-amino-3-hydroxy-6-methylheptanoic acid, allows it to form strong interactions with the enzyme’s active site. This binding prevents the protease from catalyzing the hydrolysis of peptide bonds, effectively inhibiting its function .

Comparación Con Compuestos Similares

Hydroxypepstatin is similar to other peptatins, such as pepstatin A, which also inhibit aspartyl proteases. this compound contains a hydroxyl group that enhances its inhibitory potency. Other similar compounds include pepstatin, which has a similar structure but lacks the hydroxyl group. The presence of the hydroxyl group in this compound makes it more effective in binding to the active site of proteases, thereby increasing its inhibitory activity .

Propiedades

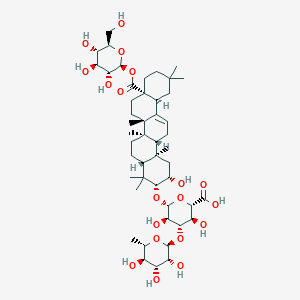

Fórmula molecular |

C34H63N5O10 |

|---|---|

Peso molecular |

701.9 g/mol |

Nombre IUPAC |

4-[[2-[[4-[[1-amino-3,7-dimethyl-6-(3-methylbutanoylamino)-1,5-dioxooctan-2-yl]amino]-3-hydroxy-6-methylheptanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxy-6-methylheptanoic acid |

InChI |

InChI=1S/C34H63N5O10/c1-17(2)10-22(37-32(33(35)48)21(9)13-27(43)31(20(7)8)39-28(44)12-19(5)6)25(41)14-29(45)36-24(16-40)34(49)38-23(11-18(3)4)26(42)15-30(46)47/h17-26,31-32,37,40-42H,10-16H2,1-9H3,(H2,35,48)(H,36,45)(H,38,49)(H,39,44)(H,46,47) |

Clave InChI |

RDGABBULIYLDER-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CC(C(CC(=O)NC(CO)C(=O)NC(CC(C)C)C(CC(=O)O)O)O)NC(C(C)CC(=O)C(C(C)C)NC(=O)CC(C)C)C(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R,4R,5R,6R)-2-[(2S,3S,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12299686.png)

![N,N-Bis[2-(diphenylphosphino)ethyl]-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12299712.png)

![4-[[2-[1-Acetyloxy-3-[[2-[(1,4-dimethylpiperidine-2-carbonyl)amino]-3-methylpentanoyl]-ethylamino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-[4-[[6-amino-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]phenyl]-2-methylpentanoic acid](/img/structure/B12299718.png)

![L-Prolinamide, N-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-L-alanyl-L-alanyl-N-[3,3,3-trifluoro-1-(1-methylethyl)-2-oxopropyl]-, (S)-(9CI)](/img/structure/B12299756.png)

![3-(4-Hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydro-[1,4]dioxino[2,3-c]xanthen-7-one](/img/structure/B12299758.png)